molecular formula C8H10FNO2 B13591953 (S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol

(S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol

Katalognummer: B13591953
Molekulargewicht: 171.17 g/mol
InChI-Schlüssel: VYDMPHAABWGGEF-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol is a chiral organic compound that features a fluorine atom on the benzene ring and an amino alcohol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorinated benzene derivative.

    Functional Group Introduction: The amino alcohol group is introduced through a series of reactions, such as nucleophilic substitution and reduction.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol: The enantiomer of the compound with different biological activity.

    2-(1-Amino-2-hydroxyethyl)phenol: A similar compound without the fluorine atom.

    6-Fluoro-2-phenylethanol: A compound with a similar structure but different functional groups.

Uniqueness

(S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol is unique due to the presence of both the fluorine atom and the chiral amino alcohol group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C8H10FNO2

Molekulargewicht

171.17 g/mol

IUPAC-Name

2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI-Schlüssel

VYDMPHAABWGGEF-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)F)O)[C@@H](CO)N

Kanonische SMILES

C1=CC(=C(C(=C1)F)O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.